
2-(3,5-dichlorophenyl)-N-(3-phenylpropyl)morpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dichlorophenyl)-N-(3-phenylpropyl)morpholine-4-carboxamide, also known as SDZ 220-581, is a synthetic compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential therapeutic applications in various fields of research, including neuroscience, oncology, and immunology.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Researchers have synthesized a series of compounds including 2-(phenyl)-2-(morpholin-4-yl)-N-phenylacetamide derivatives, showing significant antibacterial and antifungal activities. These compounds were evaluated against various bacterial and fungal strains, highlighting their potential as antimicrobial agents. The study specifically mentions the high antibacterial activity of certain derivatives against Streptococcus epidermidis, compared with standard antibiotics like Ciprofloxacin (Idhayadhulla et al., 2014).
Antiobesity and CB1 Receptor Antagonism
Compounds related to the specified chemical structure have been explored for their antiobesity activity through CB1 receptor antagonism. One study synthesized diaryl dihydropyrazole-3-carboxamides, showing significant in vivo body weight reduction attributed to their action as CB1 antagonists. These findings are supported by molecular modeling studies indicating interactions with the CB1 receptor, suggesting the potential for developing antiobesity treatments (Srivastava et al., 2007).
Luminescent Properties of Complexes
Another area of research focuses on the luminescent properties of rhenium(I) N-heterocyclic carbene complexes containing aromatic diimine ligands. These complexes exhibit promising photophysical properties, which could be leveraged in the development of new materials for optical applications. The study highlights the synthesis, excited-state properties, and molecular structures of these complexes, offering insights into their luminescent mechanisms (Xue et al., 1998).
Corrosion Inhibition
Research into the corrosion inhibition properties of morpholine and piperazine-based carboxamide derivatives for mild steel in HCl medium has demonstrated the effectiveness of these compounds in protecting metal surfaces. The inhibition efficiency of these molecules correlates with their concentration and temperature, showcasing their potential in industrial applications to prevent metal corrosion (Nnaji et al., 2017).
Propiedades
IUPAC Name |
2-(3,5-dichlorophenyl)-N-(3-phenylpropyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O2/c21-17-11-16(12-18(22)13-17)19-14-24(9-10-26-19)20(25)23-8-4-7-15-5-2-1-3-6-15/h1-3,5-6,11-13,19H,4,7-10,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIAMJRRSGMMBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NCCCC2=CC=CC=C2)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dichlorophenyl)-N-(3-phenylpropyl)morpholine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B2681275.png)
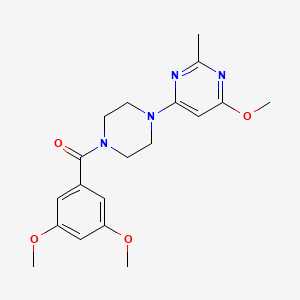

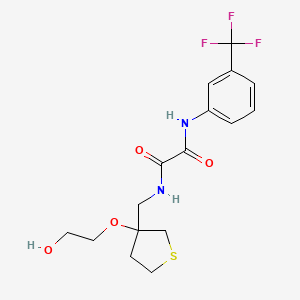
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[8-methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B2681284.png)
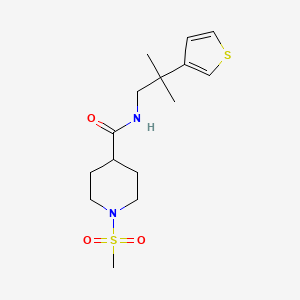

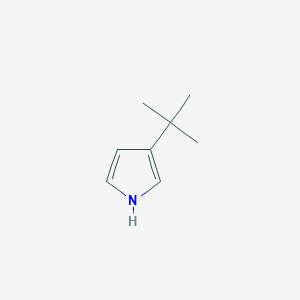

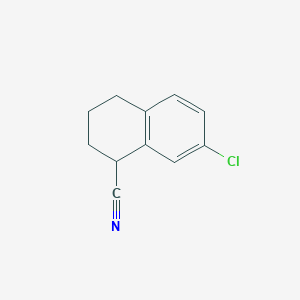
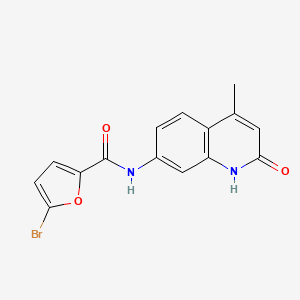
![(Z)-methyl 2-(6-acetamido-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2681292.png)
![4-Methoxy-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2681293.png)
